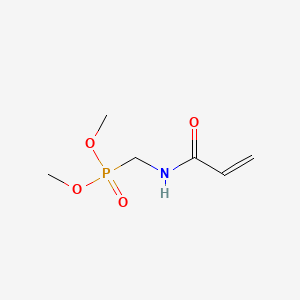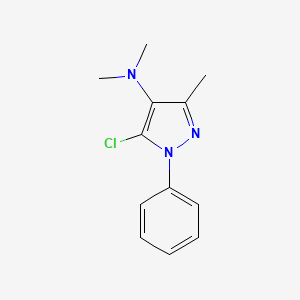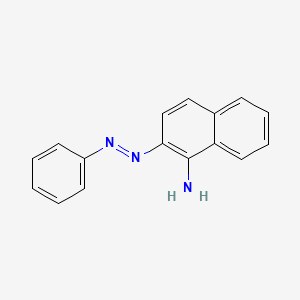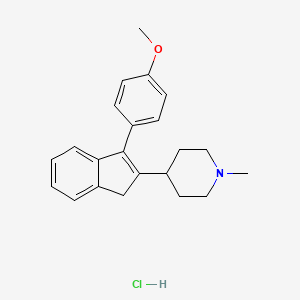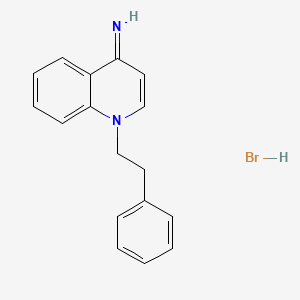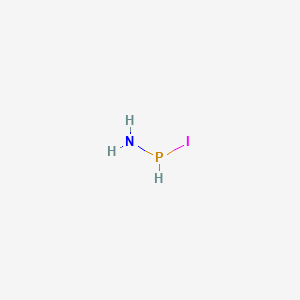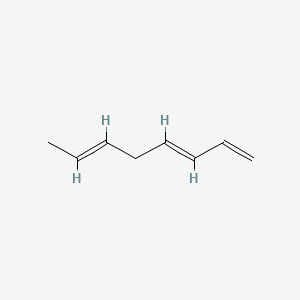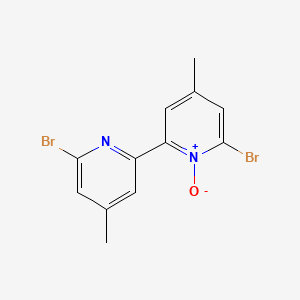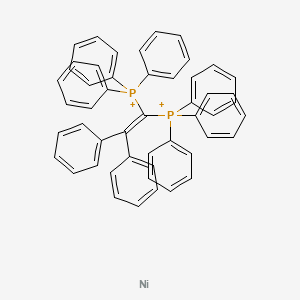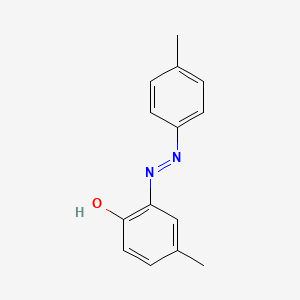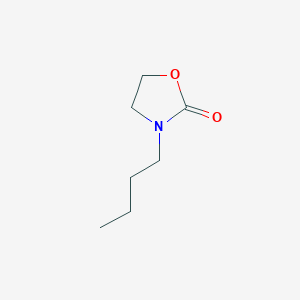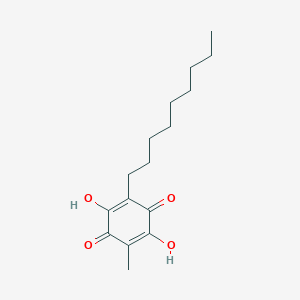![molecular formula C16H24O4 B14704498 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one CAS No. 26104-01-8](/img/structure/B14704498.png)
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is an organic compound with the molecular formula C16H24O4 It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has three hydroxyl groups and a 3-methylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material, a phenol derivative, undergoes acylation with an acyl chloride in the presence of anhydrous aluminum chloride and dichloromethane. The reaction mixture is refluxed for several hours.
Alkylation: The acylated product is then subjected to alkylation using geranyl or prenyl bromide in the presence of anhydrous potassium carbonate and dry methanol. This step also involves refluxing the reaction mixture.
Methylation: Finally, the alkylated product is methylated using methyl iodide and anhydrous potassium carbonate in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Esters or ethers formed from the hydroxyl groups.
Applications De Recherche Scientifique
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural similarity to certain bioactive compounds suggests potential pharmacological applications, such as antioxidant or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’,6’-Trihydroxy-3’-methylbutyrophenone: Similar structure with a butyrophenone backbone.
4-prenylphlorisovalerophenone: Contains a prenyl group instead of a 3-methylbutyl group.
2,4,6-Trihydroxy-1,3,5-triazine: Similar hydroxyl substitution pattern but with a triazine ring instead of a phenyl ring .
Uniqueness
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of a 3-methylbutyl side chain
Propriétés
Numéro CAS |
26104-01-8 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h8-10,17,19-20H,5-7H2,1-4H3 |
Clé InChI |
JUGCYJLWXZNKOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=C(C(=C(C=C1O)O)C(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
